molecular formula C20H26N2O3 B2376447 (1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate CAS No. 1219906-26-9

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate

Cat. No.: B2376447
CAS No.: 1219906-26-9
M. Wt: 342.439
InChI Key: VPWVZQKGWOTSGD-UHFFFAOYSA-N
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Description

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate is a complex organic compound characterized by its unique adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The adamantane core can be functionalized through a series of reactions including halogenation, amination, and esterification. The key steps include:

    Halogenation: Introduction of halogen atoms to the adamantane core.

    Amination: Conversion of halogenated adamantane to an amine derivative.

    Esterification: Formation of the ester group through reaction with appropriate carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds with similar adamantane core structures.

    Ureido compounds: Molecules containing the ureido functional group.

    Carboxylate esters: Esters of carboxylic acids with similar structural features.

Uniqueness

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate is unique due to its combination of the adamantane core with ureido and carboxylate functional groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 3-[(3-methylphenyl)carbamoylamino]adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-13-4-3-5-16(6-13)21-18(24)22-20-10-14-7-15(11-20)9-19(8-14,12-20)17(23)25-2/h3-6,14-15H,7-12H2,1-2H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWVZQKGWOTSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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